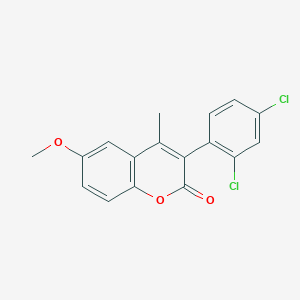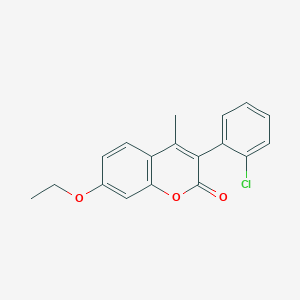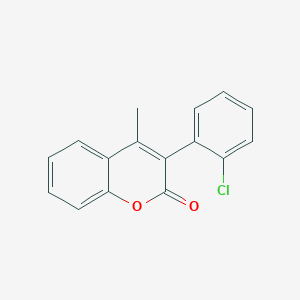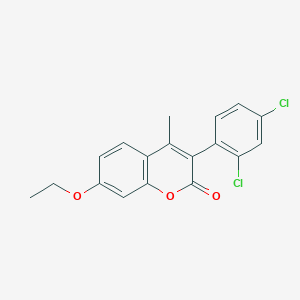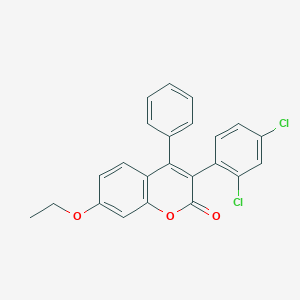
Perfluoro-3-ethylpentane
Übersicht
Beschreibung
Perfluoro-3-ethylpentane is a perfluorinated compound with the molecular formula C7F16 . It is used in various industrial applications .
Synthesis Analysis
The synthesis of perfluorinated compounds like this compound is a complex process. One study discusses the synthesis of perfluorinated monomers bearing acidic groups for potential applications in proton exchange membrane (PEM) fuel cells .Molecular Structure Analysis
This compound has a molecular weight of 388 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound, like other perfluorocarbons, can be used as working fluids in energy conversion applications, such as organic Rankine cycle (ORC) power systems operating at medium and high temperatures . A study on the pyrolysis of perfluorinated compounds of similar composition has been conducted .Physical And Chemical Properties Analysis
This compound has a boiling point of 84 °C and a melting point of -80 °C. Its partition coefficient (log Kow) is 6.3, and it has a density of 1.783 g/ml. The vapour pressure is 9.2 kPa, and the relative vapour density is 9.3 (air=1) .Wirkmechanismus
Target of Action
Perfluoro-3-ethylpentane, also known as Perfluoro(3-ethylpentane), is a perfluorinated compound (PFC) that is chemically very stable due to the strength of the carbon/fluorine bond Pfcs are known to have a wide range of applications in industrial products and processes, and in various consumer products .
Mode of Action
It’s known that perfluorinated compounds, including this compound, are extremely stable and resistant to biological degradation . This stability is attributed to the strength of the carbon-fluorine bonds in the compound .
Biochemical Pathways
Perfluorinated compounds are known to affect multiple aspects of the immune system . They can modulate cell signaling and nuclear receptors, alter calcium signaling and homeostasis in immune cells, modulate immune cell populations, induce oxidative stress, and impact fatty acid metabolism .
Pharmacokinetics
Perfluorinated compounds are known for their persistence in the environment and their ability to bioaccumulate .
Result of Action
Perfluorinated compounds are known to have various effects on human health, including adverse effects on the immune system .
Action Environment
This compound is chemically very stable and highly resistant to biological degradation, which allows it to persist in the environment . This persistence, along with its potential to bioaccumulate, can influence the compound’s action, efficacy, and stability .
Vorteile Und Einschränkungen Für Laborexperimente
Perfluoro-3-ethylpentane has several advantages for use in lab experiments. It is a stable compound that does not undergo any significant chemical reactions, making it suitable for use as a solvent in various reactions. Additionally, this compound has a low toxicity level, making it safe for use in different applications. However, this compound has some limitations, including its high cost and limited availability. This compound is also not compatible with some materials, including some plastics and elastomers, which limits its use in some applications.
Zukünftige Richtungen
There are several future directions for the use of Perfluoro-3-ethylpentane in scientific research. One potential application is the use of this compound as a lubricant in the biomedical industry, where its unique properties could be used to improve the performance of medical implants. Additionally, this compound could be used as a solvent for the synthesis of new materials, including polymers and nanoparticles. Finally, this compound could be used as a contrast agent in medical imaging, where its unique properties could be used to improve the quality of images obtained.
Wissenschaftliche Forschungsanwendungen
Perfluoro-3-ethylpentane has been extensively used in scientific research due to its unique properties. It is commonly used as a solvent for various reactions, including polymerization, catalysis, and organic synthesis. This compound is also used as a lubricant in different applications, including the aerospace industry, due to its low friction coefficient and high thermal stability. Additionally, this compound has been used as a contrast agent in medical imaging, such as magnetic resonance imaging (MRI), due to its high density and chemical stability.
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16/c8-1(2(9,10)5(15,16)17,3(11,12)6(18,19)20)4(13,14)7(21,22)23 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHDMQAEGSYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2CF(C2F5)2, C7F16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201022582 | |
| Record name | 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2690-05-3 | |
| Record name | 1,1,1,2,2,3,4,4,5,5,5-Undecafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201022582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







